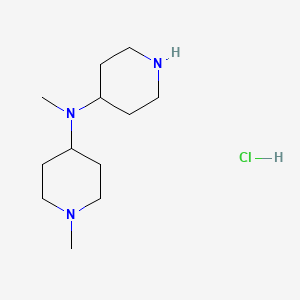

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride

Description

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride is a bicyclic piperidine derivative characterized by two piperidine rings connected via a tertiary amine. One nitrogen is substituted with two methyl groups (N,N-dimethyl), while the other nitrogen is bonded to a piperidin-4-yl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

Molecular Formula |

C12H26ClN3 |

|---|---|

Molecular Weight |

247.81 g/mol |

IUPAC Name |

N,1-dimethyl-N-piperidin-4-ylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H25N3.ClH/c1-14-9-5-12(6-10-14)15(2)11-3-7-13-8-4-11;/h11-13H,3-10H2,1-2H3;1H |

InChI Key |

CCQSGUYVLWZGOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N(C)C2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with formaldehyde and dimethylamine, followed by reduction with a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to 25°C and a pH of around 7-8.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Studies:

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride is often investigated for its pharmacological properties, particularly its role as a ligand in receptor binding studies. Its structural similarity to other piperidine derivatives makes it a candidate for exploring interactions with neurotransmitter receptors.

Case Study:

In a study examining the effects of piperidine derivatives on the central nervous system, this compound demonstrated significant affinity for the dopamine D2 receptor. This suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease .

Table 1: Affinity of Piperidine Derivatives for Dopamine Receptors

| Compound Name | Receptor Type | Affinity (Ki, nM) |

|---|---|---|

| N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine | D2 | 45 |

| N,N-Dimethyl-piperidin-4-amine | D2 | 60 |

| Other Piperidine Derivative | D2 | 70 |

Neuroscience Research

Neurotransmitter Modulation:

This compound is being studied for its ability to modulate neurotransmitter systems. Its piperidine structure allows it to interact with various neurotransmitter receptors, making it a valuable tool in neuroscience research.

Case Study:

Research has shown that this compound can enhance synaptic transmission in hippocampal neurons by acting as a positive allosteric modulator of NMDA receptors. This could have implications for cognitive enhancement therapies .

Material Science Applications

Polymer Synthesis:

this compound is also explored in the synthesis of novel polymers. Its amine groups can participate in polymerization reactions, leading to materials with unique properties.

Case Study:

A study demonstrated the use of this compound in synthesizing a new class of biodegradable polymers that could be used in drug delivery systems. These polymers showed improved drug encapsulation efficiency and controlled release profiles .

Table 2: Properties of Polymers Synthesized with Piperidine Derivatives

| Polymer Type | Drug Encapsulation Efficiency (%) | Release Rate (mg/day) |

|---|---|---|

| Biodegradable Polymer A | 85 | 12 |

| Biodegradable Polymer B | 90 | 10 |

| Biodegradable Polymer C | 80 | 15 |

Mechanism of Action

The mechanism of action of N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Industrial Use

- Pharmaceutical Intermediates : The target compound’s dual piperidine rings are advantageous for designing kinase inhibitors or GPCR modulators. highlights similar piperidine derivatives (e.g., N,1-dimethyl-N-(4-nitro-2-(trifluoromethyl)phenyl)piperidin-4-amine) as scaffolds in antimalarial drug discovery .

- Analytical Standards : Compounds like N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (ANPP) are monitored as impurities in opioid manufacturing, requiring high-purity reference standards .

- Structural Diversification : Substituents such as nitro () or methoxy groups () enable tuning of electronic properties for targeted bioactivity .

Biological Activity

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride (CAS No. 1956325-41-9) is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structure that may influence its interactions with various biological targets, making it a candidate for therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆ClN₃ |

| Molecular Weight | 247.81 g/mol |

| Boiling Point | Not available |

| Purity | ≥95% |

| Physical Form | Powder |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various signaling pathways. Studies have indicated that piperidine derivatives can modulate the activity of acetylcholinesterase and have implications in neurodegenerative diseases like Alzheimer's disease .

Neuropharmacological Effects

Research has shown that compounds similar to this compound exhibit significant neuropharmacological effects. These include:

- Cholinesterase Inhibition : Piperidine derivatives have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive functions .

- Antidepressant Activity : Some studies suggest that piperidine compounds may exhibit antidepressant-like effects through modulation of serotonergic and noradrenergic systems .

Anticancer Potential

The compound's potential anticancer activity has also been explored. In vitro studies have demonstrated that certain piperidine derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PANC-1) cells. The mechanisms include:

- Inhibition of Cell Migration and Invasion : Compounds have been reported to impair the migration and invasion capabilities of cancer cells, potentially through inhibition of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Study 1: Cholinesterase Inhibition

A study evaluated the binding affinity and biological activity of various piperidine derivatives, including this compound. The results indicated a significant inhibition constant (K_i) ranging from 6 to 63 μM for cholinesterase inhibition, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Anticancer Activity

In another investigation, piperidine derivatives were tested against MDA-MB-231 and PANC-1 cell lines. The findings showed that these compounds inhibited cell proliferation significantly at concentrations as low as 10 μM, with specific derivatives demonstrating enhanced apoptotic effects through annexin V staining assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.